Tesaglitazar (CAS: 251565-85-2) is a synthetic, non-thiazolidinedione dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist. Originally developed for metabolic syndrome, its clinical progression was halted due to dose-dependent renal toxicity and elevated serum creatinine [1]. Today, it is primarily procured as a highly characterized pharmacological tool compound and analytical reference standard. Its well-documented pharmacokinetic profile, specific acyl glucuronide metabolite interconversion pathway, and balanced dual-receptor affinity make it an essential benchmark for evaluating novel pan-PPAR agonists, studying mechanism-based renal toxicity, and validating targeted drug delivery systems such as liposomal formulations [2].
Substituting Tesaglitazar with selective PPAR agonists (like rosiglitazone or fenofibrate) or other discontinued dual agonists (like muraglitazar) compromises the integrity of comparative toxicological and metabolic assays. Unlike muraglitazar, which was associated primarily with cardiovascular adverse events, Tesaglitazar exhibits a specific renal toxicity profile driven by the biliary secretion and gut interconversion of its acyl glucuronide metabolite [2]. Furthermore, its distinct receptor binding affinities create a unique transcriptional signature in hepatocytes that cannot be replicated by simply co-administering a PPARα and a PPARγ agonist [1]. Using the exact compound is strictly required for validating predictive toxicology models or benchmarking formulation-dependent biodistribution.
In CV-1 cells transfected with GAL4-PPAR chimeras, Tesaglitazar demonstrates a moderate-affinity dual activation profile (PPARα EC50 = 9.44 µM; PPARγ EC50 = 1.82 µM). This contrasts with the higher potency of the discontinued dual-agonist Muraglitazar (PPARα EC50 = 0.32 µM; PPARγ EC50 = 0.11 µM) and the extreme γ-selectivity of Rosiglitazone (PPARγ EC50 = 0.02 µM) [1].
| Evidence Dimension | In vitro EC50 for PPARα and PPARγ |
| Target Compound Data | Tesaglitazar: PPARα EC50 = 9.44 µM; PPARγ EC50 = 1.82 µM |
| Comparator Or Baseline | Muraglitazar: PPARα EC50 = 0.32 µM; PPARγ EC50 = 0.11 µM | Rosiglitazone: PPARγ EC50 = 0.02 µM |
| Quantified Difference | Tesaglitazar exhibits lower absolute potency but a distinct ~5-fold selectivity ratio (α/γ) compared to Muraglitazar's ~3-fold ratio, while lacking the extreme γ-selectivity of Rosiglitazone. |
| Conditions | Transfected CV-1 cells containing GAL4-PPAR chimeras. |
Provides a well-characterized, moderate-affinity dual-agonist baseline essential for calibrating in vitro transactivation assays and benchmarking novel pan-PPAR candidates.
Pharmacokinetic profiling reveals that Tesaglitazar exhibits exceptionally high plasma protein binding (99.9%) and a low blood-plasma partitioning ratio (0.66), indicating low affinity for red blood cells. It also demonstrates a prolonged elimination half-life of 45–70 hours[1].
| Evidence Dimension | Plasma protein binding and blood-plasma partitioning |
| Target Compound Data | 99.9% plasma protein binding; blood-plasma partitioning ratio of 0.66 |
| Comparator Or Baseline | Standard reference parameters for low-clearance lipophilic drugs |
| Quantified Difference | Extremely high protein binding (99.9%) coupled with a low affinity for red blood cells (ratio 0.66) and a long elimination half-life (45–70 hours). |
| Conditions | Single oral and intravenous dose PK modeling in human subjects. |
Requires procurement teams and formulators to account for extremely low free-drug fractions and prolonged systemic exposure when designing chronic in vivo dosing regimens.
Population pharmacokinetic modeling indicates that Tesaglitazar's elevated exposure in renal impairment is driven by its acyl glucuronide metabolite. The metabolite undergoes rapid biliary secretion to the gut (12 h⁻¹), where it is hydrolyzed and reabsorbed as the parent drug (0.8 h⁻¹), bypassing direct renal clearance (0.027 L/h) [1].
| Evidence Dimension | Pharmacokinetic clearance and metabolite interconversion rates |
| Target Compound Data | Metabolite biliary secretion rate = 12 h⁻¹; parent drug interconversion/reabsorption rate = 0.8 h⁻¹ |
| Comparator Or Baseline | Standard direct renal clearance models (Tesaglitazar direct renal clearance = 0.027 L/h) |
| Quantified Difference | The parent drug's exposure is heavily driven by the rapid biliary secretion (12 h⁻¹) of its acyl glucuronide metabolite into the gut, followed by hydrolysis and reabsorption (0.8 h⁻¹), rather than direct renal elimination. |
| Conditions | Compartmental population PK modeling in subjects with varying degrees of renal insufficiency. |
Establishes Tesaglitazar as a critical reference standard for investigating acyl glucuronide metabolite interconversion and enterohepatic recirculation in predictive toxicology.
Standard oral administration of Tesaglitazar induces a 3-fold increase in the expression of PPARγ target genes (Pdk4 and Ehhadh) in the kidneys, contributing to off-target toxicity. However, formulating Tesaglitazar in liposomes completely abolishes this significant renal gene induction, restricting drug action to targeted macrophage populations [1].
| Evidence Dimension | In vivo renal target gene induction (Pdk4 and Ehhadh) |
| Target Compound Data | Liposomal Tesaglitazar: No significant induction of Pdk4 and Ehhadh in the kidney over vehicle controls |
| Comparator Or Baseline | Standard oral Tesaglitazar: Induced kidney Pdk4 and Ehhadh expression by 3-fold |
| Quantified Difference | Encapsulation in liposomes abolishes the 3-fold off-target renal gene induction seen with the free oral drug, redirecting the compound to macrophages. |
| Conditions | ob/ob mouse model of obesity administered Tesaglitazar for one week. |
Validates Tesaglitazar as an ideal, sensitive payload for researchers developing targeted nanoparticle formulations aimed at rescuing efficacious but systemically toxic metabolic drugs.
Used as a positive control reference standard for modeling acyl glucuronide metabolite interconversion, enterohepatic recirculation, and glitazar-induced glomerular filtration rate (GFR) reduction in vivo[1].
Utilized as a traceable, sensitive payload in liposomal or nanoparticle formulations to demonstrate the successful diversion of dual PPAR agonists away from renal and hepatic tissues toward targeted macrophage populations [2].
Employed as a baseline dual-agonist in primary hepatocyte assays to differentiate the gene expression signatures (e.g., FADS1/2 induction, lipid metabolism pathways) of novel pan-PPAR candidates versus legacy glitazars [3].
Irritant